Comparative Antiproliferative Activity in Lung Cancer Cell Lines: c-Met/MEK1/Flt-3-IN-1 vs. XL880 and XL184
c-Met/MEK1/Flt-3-IN-1 demonstrates a 4.6-fold increase in antiproliferative potency against the A549 human lung carcinoma cell line (IC50 = 0.39 µM) compared to the multi-kinase inhibitor XL880 (c-Met IC50 = 1.8 µM) [1][2]. This difference in cellular activity, despite comparable biochemical potency against the c-Met target, suggests that the specific combination of targets inhibited by c-Met/MEK1/Flt-3-IN-1 (including MEK1) yields a more pronounced anti-proliferative effect in this model system than XL880, which primarily targets c-Met, VEGFR-2, and KIT [1]. In contrast, the comparator Cabozantinib (XL184) exhibits a substantially more potent biochemical IC50 against c-Met (1.3 nM) .
| Evidence Dimension | Antiproliferative activity (IC50) in A549 lung cancer cells |
|---|---|
| Target Compound Data | 0.39 µM |
| Comparator Or Baseline | XL880: c-Met IC50 = 1.8 µM (cell-based assay); Cabozantinib (XL184): c-Met IC50 = 1.3 nM (biochemical assay) |
| Quantified Difference | Target compound is 4.6-fold more potent than XL880 in A549 cells; however, Cabozantinib is >100-fold more potent against the c-Met target biochemically. |
| Conditions | c-Met/MEK1/Flt-3-IN-1: A549 cell viability assay (vendor-reported). XL880: c-Met cellular phosphorylation assay. Cabozantinib: c-Met biochemical kinase assay. |
Why This Matters
This data confirms that c-Met/MEK1/Flt-3-IN-1 is not simply a less potent analog of established multi-kinase inhibitors; its antiproliferative activity in a specific cancer cell line is superior to some alternatives, justifying its selection for experiments requiring this specific phenotypic outcome.
- [1] TargetMol. c-Met/MEK1/Flt-3-IN-1 (T72407) Product Page. Accessed April 23, 2026. View Source
- [2] AACR Journals. Table 1. IC50 (nmol/L) values of XL880, XL184, XL999, and sorafenib on kinase activity. Accessed April 23, 2026. View Source
